molecular formula C8H6FN B13137379 4-Ethynyl-2-fluoro-3-methylpyridine

4-Ethynyl-2-fluoro-3-methylpyridine

Cat. No.: B13137379
M. Wt: 135.14 g/mol
InChI Key: JDYZTDMNTRRMIO-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluoro-3-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an ethynyl group at the fourth position, a fluorine atom at the second position, and a methyl group at the third position on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-fluoro-3-methylpyridine typically involves multi-step organic reactions. One common method starts with the fluorination of 3-methylpyridine to introduce the fluorine atom at the second position. This can be achieved using reagents such as Selectfluor® or other fluorinating agents . The ethynyl group can be introduced through a Sonogashira coupling reaction, where an ethynyl halide reacts with the fluorinated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-fluoro-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base and a transition metal catalyst.

Major Products:

    Oxidation: Formation of this compound-1-oxide.

    Reduction: Formation of 4-ethynyl-2-fluoro-3-methylpiperidine.

    Substitution: Formation of 4-ethynyl-2-substituted-3-methylpyridine derivatives.

Scientific Research Applications

4-Ethynyl-2-fluoro-3-methylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets within proteins, increasing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Ethynyl-2-fluoro-3-methylpyridine is unique due to the combined presence of the ethynyl, fluorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

IUPAC Name

4-ethynyl-2-fluoro-3-methylpyridine

InChI

InChI=1S/C8H6FN/c1-3-7-4-5-10-8(9)6(7)2/h1,4-5H,2H3

InChI Key

JDYZTDMNTRRMIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1F)C#C

Origin of Product

United States

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